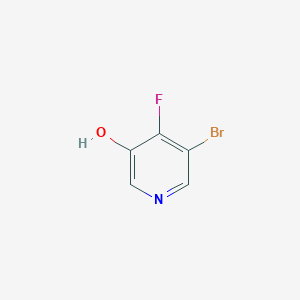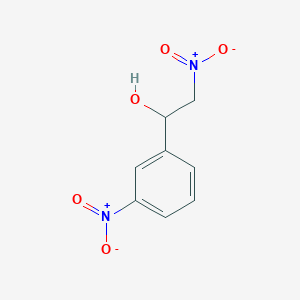
1-(3-Nitrophenyl)-2-nitro-ethanol
Vue d'ensemble
Description
1-(3-Nitrophenyl)-2-nitro-ethanol is a chemical compound with the molecular formula C8H9NO3 . It has a molecular weight of 167.16 g/mol . This compound is also known as (S)-1-(3-Nitrophenyl)ethanol .
Synthesis Analysis
The synthesis of derivatives similar to 1-(3-Nitrophenyl)-2-nitro-ethanol involves several methods. One approach is the resolution of 1-(2-nitrophenyl)ethanol by fractional crystallization and kinetic resolution procedures . Another approach is the iron-catalyzed transfer hydrogenation between alcohols and nitrophenylpyrroles for the synthesis of pyrroloquinoxalines .
Molecular Structure Analysis
The molecular structure of compounds closely related to 1-(3-Nitrophenyl)-2-nitro-ethanol has been elucidated through techniques like X-ray diffraction. These structures often form infinite chains in the crystal due to complex interactions such as hydrogen bonding.
Chemical Reactions Analysis
Chemical reactions involving 1-(3-Nitrophenyl)-2-nitro-ethanol derivatives include photochemical mechanisms leading to products like nitroso hydrates through dual proton transfer processes. These reactions are influenced by various factors, including solvent type and the presence of specific substituents on the nitrophenyl ring.
Physical And Chemical Properties Analysis
The physical properties of 1-(3-Nitrophenyl)-2-nitro-ethanol and its analogs are determined by their molecular structure, which affects their solubility, melting points, and other physical characteristics. The chemical properties of these derivatives are significantly influenced by the nitro group and its position on the phenyl ring.
Applications De Recherche Scientifique
Photochemical Reactions and Mechanisms
The photochemical reaction mechanisms of 2-nitrobenzyl compounds have been investigated, revealing that irradiation of 2-nitrobenzyl alcohol and its derivatives yields nitroso benzaldehyde and nitroso acetophenone with significant quantum yields. These findings provide insights into the behavior of nitrobenzyl compounds under light exposure and the potential for photochemical applications (Gáplovský et al., 2005).
Crystal Structure Analysis
The crystal structure of molecular complexes involving nitrophenyl derivatives and ethanol has been explored. Studies like the investigation of 3-[1-(4-nitrophenyl)-3-oxobutyl]-4-hydroxychromen-2-one with ethanol demonstrate the interaction between nitrophenyl compounds and ethanol, which forms hydrogen bonds and contributes to understanding molecular interactions and structural properties (Kochetov & Kuz’mina, 2007).
Chemical Synthesis and Catalysis
Research into the synthesis of N-substituted 3-nitrothiophen-2-amines from reactions involving nitroketene N,S-aryl/alkylaminoacetals has opened avenues for generating complex molecules with potential applications in pharmaceuticals and material sciences. Such transformations are pivotal for constructing molecules with specific functions and characteristics (Vivek Kumar et al., 2015).
Analytical Chemistry and Chromatography
The development of methods for the separation and determination of nitrobenzenes, including 1-(3-Nitrophenyl)-2-nitro-ethanol and its reduction products, by techniques like micellar electrokinetic chromatography highlights the importance of these compounds in environmental analysis and chemical research. Such studies facilitate the detection and quantification of nitro compounds in various samples, contributing to environmental monitoring and safety assessments (Wang & Chen, 2002).
Solvatochromism and Molecular Probes
The investigation of nitro-substituted phenolates for solvatochromism and their use as probes in solvent mixtures provides a foundation for using nitrophenyl derivatives in studying solvent effects and molecular interactions. Such compounds can serve as tools for analyzing the properties of solvent mixtures and understanding solvation dynamics (Nandi et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
2-nitro-1-(3-nitrophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c11-8(5-9(12)13)6-2-1-3-7(4-6)10(14)15/h1-4,8,11H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFRLMGYDNNEOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Nitrophenyl)-2-nitro-ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3040247.png)
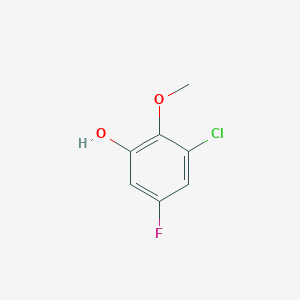
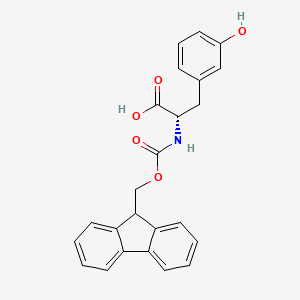
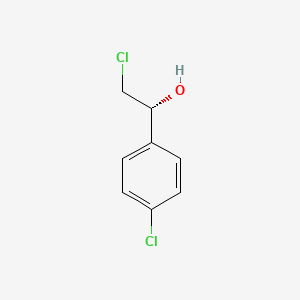
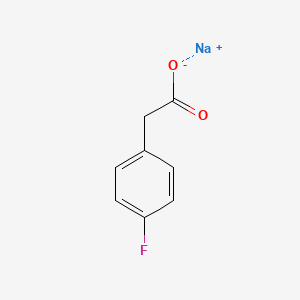

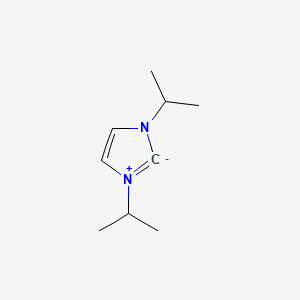
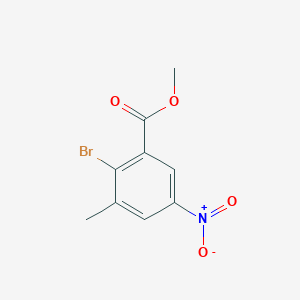


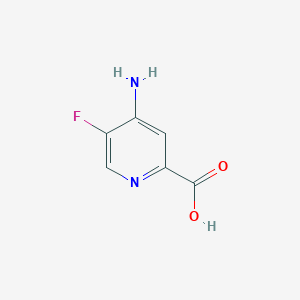
![3-[(S)-amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3040266.png)
![3-[(R)-amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3040267.png)
